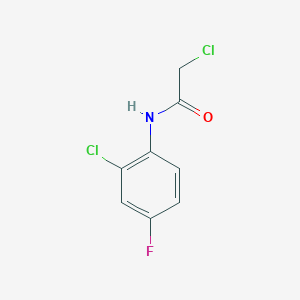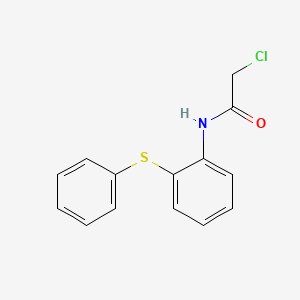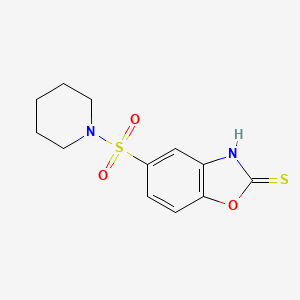
2-(Chloromethyl)-1-methoxy-4-nitrobenzene
Vue d'ensemble
Description
2-(Chloromethyl)-1-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Methoxyphenols
A study explored a new method to synthesize 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene, which leads to the intermediate 4-methoxy-benzenamine. This process was optimized for higher yields, exceeding 80% in all steps, demonstrating the significance of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene in synthesizing complex methoxyphenols (Jian, 2000).
Unconventional Reactions with Diazomethane
Research on 1,3,6-trihydroxy-2-methyl-4-nitrobenzene treated with diazomethane showed the production of not only the expected 1-methoxy derivative but also an isomer with a unique structure, identified through X-ray analysis. This highlights the compound's potential in generating novel structures in organic chemistry (Jones et al., 1977).
Electrosynthetic Routes
A study investigated the electrochemical reductions of similar compounds, leading to the production of 1-nitro-2-vinylbenzene and 1H-indole. This research illustrates the compound's utility in electrosynthetic pathways for creating diverse organic products (Du & Peters, 2010).
Organomercury Compound Formation
Research demonstrated the creation of organomercury compounds through the mercuration of similar structures. This process involves intricate reactions leading to compounds with distinct 199Hg NMR spectra, indicating the compound's role in advanced organometallic chemistry (Deacon et al., 1984).
Substituted Methoxybenzene Derivatives
A study reported the structures of three methoxybenzenes derived from similar compounds. The structural analysis revealed important insights into the molecule's planarity and hydrogen-bonded dimers, essential for understanding substituted methoxybenzene derivatives (Fun et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new methods for the synthesis of chloromethyl compounds is an active area of research. For example, researchers are exploring more environmentally friendly methods for the in situ chloromethylation of PS–DVB . Another area of interest is the use of Lewis base catalysis to promote nucleophilic substitutions .
Propriétés
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDSTKMOYVTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368886 | |
| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-06-1 | |
| Record name | 2-(chloromethyl)-1-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)


